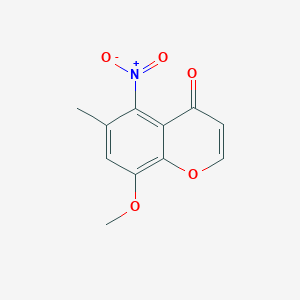
4-Methylbenzyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzyl 2-furoate is a chemical compound that is widely used in scientific research due to its unique properties. It is an organic ester that is synthesized through a specific chemical process. This compound has various applications in the field of science, including its use in the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Methylbenzyl 2-furoate is not fully understood. However, studies have shown that it has anti-inflammatory and analgesic effects that are mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties that make it useful in the treatment of various diseases. It has also been shown to have antioxidant properties that can protect cells from oxidative damage. Additionally, it has been shown to have antifungal and antibacterial properties that make it useful in the treatment of infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methylbenzyl 2-furoate in lab experiments is its unique properties. It has anti-inflammatory, analgesic, antioxidant, antifungal, and antibacterial properties, which make it useful in a wide range of experiments. However, one of the limitations of using this compound is that it can be difficult to synthesize, and it requires the use of specific reagents and solvents.
Zukünftige Richtungen
There are many future directions for the study of 4-Methylbenzyl 2-furoate. One area of research is the study of its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties that make it useful in the treatment of arthritis, neuropathic pain, and other inflammatory conditions. Another area of research is the study of its potential use as an antioxidant. It has been shown to protect cells from oxidative damage, which could make it useful in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a chemical compound that has various applications in scientific research. It is synthesized through a specific chemical process and has anti-inflammatory, analgesic, antioxidant, antifungal, and antibacterial properties. It has many potential applications in the treatment of various diseases, and further research is needed to fully understand its mechanism of action and potential applications in various fields of science.
Synthesemethoden
The synthesis of 4-Methylbenzyl 2-furoate involves a specific chemical process that requires the use of certain reagents and solvents. The most commonly used method for synthesizing this compound is the esterification of 4-methylbenzyl alcohol with furoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction takes place under reflux conditions and produces this compound as the final product.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzyl 2-furoate has various applications in scientific research. It is commonly used as a precursor for the synthesis of other organic compounds. This compound is also used in the study of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties that make it useful in the treatment of various diseases.
Eigenschaften
Molekularformel |
C13H12O3 |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
(4-methylphenyl)methyl furan-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-10-4-6-11(7-5-10)9-16-13(14)12-3-2-8-15-12/h2-8H,9H2,1H3 |
InChI-Schlüssel |
AOTGZSPASOJGMH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CC=CO2 |
Kanonische SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)


![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)


![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)

![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)